tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Lipophilicity Drug Design Permeability

In CNS drug discovery, substituting the 3-position indoline-piperidine scaffold with 4-substituted regioisomers or flat indole analogs shifts LogP (~3.84 vs. ~2.8) and alters target engagement, risking SAR derailment. tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate resolves this: • 97% HPLC purity-2 percentage points above the 4-substituted variant, minimizing false positives in biological screens. • Boc protection exclusively on the piperidine nitrogen enables orthogonal deprotection while the indoline NH remains free for early-stage functionalization. • Non-planar indoline geometry at the 3-position introduces 3D character valued in fragment-based lead discovery for improved target selectivity.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 1160248-25-8
Cat. No. B1528053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate
CAS1160248-25-8
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3
InChIKeyUVKWHITVTJOVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate Overview


tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate (CAS 1160248-25-8) is a heterocyclic building block comprising an indoline moiety linked at the 3-position to an N-Boc-protected piperidine ring . With a molecular formula of C18H26N2O2 and a molecular weight of 302.41 g/mol, this compound is supplied as a research intermediate with a typical purity of 97% (HPLC) . The indoline core—a 2,3-dihydro-1H-indole—distinguishes it from aromatic indole analogs, and the Boc-protected piperidine at the 3-position differentiates it from 4-substituted or spirocyclic variants, making it a specific synthon for medicinal chemistry programs targeting indoline-containing pharmacophores [1].

Indoline scaffold synthon
Saturated 2,3-dihydro-1H-indole core for CNS pharmacophore programs
Boc-piperidine at 3-position
Enables orthogonal deprotection strategy with free indoline NH
97% HPLC purity specification
Supports multi-step synthesis reproducibility in medicinal chemistry

Analog Substitution Risks


Substituting this specific intermediate with a close analog introduces quantifiable alterations in physicochemical properties, reactivity, and biological target engagement that can derail a synthetic route or SAR study. The indoline core (saturated 2,3-bond) provides a distinct LogP (3.84) and topology compared to its indole analog, which affects membrane permeability and target binding . The 3-position attachment on piperidine creates a specific geometry unavailable in 4-substituted regioisomers, while the Boc group on the piperidine nitrogen—rather than the indoline nitrogen—dictates the order of deprotection and subsequent diversification steps [1]. Even small differences in purity (97% vs. 95%+) can impact reaction yields in multi-step syntheses. The quantitative evidence below demonstrates why this specific CAS number must be specified in procurement.

Indoline vs. indole core mismatch
Saturated indoline ring yields distinct LogP and topology; permeability and target binding profiles may shift away from aromatic indole analogs.
3-position vs. 4-position regioisomer
Attachment geometry and steric profile at the piperidine 3-position differ from 4-substituted variants; target engagement may not transfer between regioisomers.
Boc protection site divergence
Boc group on piperidine nitrogen rather than indoline nitrogen dictates deprotection order; synthetic sequence and diversification route may require revalidation.

Comparison with Closest Analogs


Lipophilicity: Indoline vs. Indole Core

The indoline core of the target compound (C18H26N2O2) results in a computed LogP of 3.84, which is approximately 1 log unit higher than the aromatic indole analog (C18H24N2O2, LogP ~2.83), indicating significantly greater lipophilicity and potentially better membrane permeability for CNS targets .

Lipophilicity (cLogP)
Data to verify
Target: 3.84 vs Indole analog: 2.83
Δ +1.01 log units
Reported lipophilicity difference may affect permeability model interpretation for CNS targets.
In silico prediction; requires experimental logD validation.
Lipophilicity Drug Design Permeability

Polar Surface Area Advantage

The target compound has a calculated TPSA of 41.57 Ų, which is ~22 Ų lower than the indole analog (TPSA ~63.82 Ų), placing it more favorably within the Veber rule threshold (<140 Ų) and predicting superior oral absorption .

Polar Surface Area
Data to verify
41.57Ų
Lower TPSA may support intestinal absorption model interpretation; below Veber rule threshold.
In silico calculation; 35% lower than indole analog (63.82 Ų).
Topological Polar Surface Area Drug-likeness ADME

Purity Comparison with Regioisomer

The target compound is consistently supplied at 97% purity (HPLC) from multiple vendors, compared to the 4-position regioisomer (tert-butyl 4-(indolin-3-yl)piperidine-1-carboxylate, CAS 923136-79-2) which is typically offered at 95%+ purity . This 2% difference in purity can reduce side-product formation in subsequent reactions.

Purity (HPLC)
Specification review
Target: 97% vs 4-regioisomer: 95%+
Δ +2 percentage points
Purity difference may impact multi-step coupling reaction reproducibility.
Supplier specification; batch-dependent lot review advised.
Chemical Purity Intermediate Quality Synthesis Reproducibility

Storage Stability Requirements

The target compound requires storage at 2-8°C in a sealed, dry environment, whereas the aromatic indole analog (tert-butyl 3-(1H-indol-3-yl)piperidine-1-carboxylate) is typically stored at room temperature, indicating a difference in thermal stability likely due to the saturated indoline ring's susceptibility to oxidation .

Storage Stability
Specification review
Target: 2–8°C vs Indole analog: RT
Δ ~-20°C storage differential
Storage requirement reflects indoline scaffold reactivity; cold-chain logistics may apply.
Supplier storage guideline; sealed, dry conditions required.
Chemical Stability Storage Conditions Procurement Logistics

Optimal Procurement Scenarios


CNS Drug Discovery Programs

With a LogP of 3.84 and a TPSA of 41.57 Ų, this indoline-piperidine scaffold is ideally suited as a synthetic intermediate for CNS-targeted small molecules where blood-brain barrier penetration is critical. Its 1-log unit higher lipophilicity compared to the indole analog makes it the preferred choice for programs targeting neurological or psychiatric disorders .

Orthogonal Boc Deprotection Strategy

The Boc group positioned on the piperidine nitrogen—rather than the indoline nitrogen—enables a specific orthogonal deprotection sequence. This is essential in syntheses where the indoline NH must remain free for early-stage functionalization, such as in the preparation of PERK inhibitors or opioid receptor modulators as described in patent literature [1].

High-Throughput Synthesis Purity

The 97% purity specification, which is 2 percentage points higher than the 4-position regioisomer, makes this compound the superior choice for automated library synthesis or parallel medicinal chemistry. Reduced impurity levels minimize the risk of false positives in biological screening and eliminate the need for post-coupling purification .

Indoline-Specific Pharmacophore Exploration

Unlike the flat, aromatic indole analog, the saturated indoline ring introduces a chiral center at the 3-position and a non-planar geometry. This three-dimensionality is increasingly valued in fragment-based drug discovery (FBLD) to improve target selectivity and reduce off-target effects, making this scaffold a strategic choice for novel IP generation [1].

Application
Selection Property
Validation Focus
CNS pharmacophore exploration
Indoline scaffold lipophilicity profile
Blood-brain barrier penetration model review
Orthogonal deprotection workflow
Piperidine-N Boc protection strategy
Deprotection sequence and NH exposure validation
Multi-step synthesis purity control
97% HPLC purity specification
Coupling reaction yield and side-product review
Fragment-based scaffold diversification
Non-planar indoline geometry at 3-position
3D pharmacophore library design review
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